7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is mentioned that the compound has antineoplastic activity , suggesting that it may target cancer cells or proteins involved in cell proliferation.
Mode of Action
Its synthesis involves a visible light-mediated process , which might play a role in its interaction with its targets.
Biochemical Pathways
Given its antineoplastic activity , it can be inferred that it may interfere with pathways involved in cell growth and division, particularly in cancer cells.
Result of Action
The compound is reported to have good antineoplastic activity , indicating that it may inhibit the growth of cancer cells or induce their death.
Action Environment
The synthesis of the compound involves a visible light-mediated process , suggesting that light conditions could potentially influence its synthesis and possibly its action.
Biologische Aktivität
7-(1-Pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been explored through various methodologies. The compound is typically derived from pyrroloquinoxaline precursors via multi-step synthetic routes that may involve the introduction of sulfonyl groups and subsequent cyclization reactions.
1. Antibacterial Activity
Research indicates that derivatives of pyrroloquinoxalines exhibit notable antibacterial properties. For instance, studies have demonstrated that compounds with similar structures show effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the compound was evaluated against clinical isolates of Streptococcus pneumoniae, revealing significant activity against ciprofloxacin-resistant strains .
2. Anticancer Potential
The anticancer activity of quinoxaline derivatives has been well-documented. A study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.01 to 0.06 μg/mL. These compounds showed higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The dual action of these compounds as both anticancer and antimicrobial agents highlights their therapeutic potential in treating complex conditions such as cancer with concurrent infections.
The mechanism by which this compound exerts its biological effects may involve the inhibition of critical enzymes or pathways in bacterial and cancer cells. Quinoxaline derivatives are known to interfere with DNA replication and repair mechanisms in bacteria and can induce apoptosis in cancer cells .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics . -
Case Study 2: Cancer Cell Line Testing
In vitro studies on human breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines demonstrated that the compound significantly reduced cell viability at low doses while sparing normal fibroblast cells from cytotoxicity .
Research Findings Summary
Eigenschaften
IUPAC Name |
7-pyrrolidin-1-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15-14-4-3-9-18(14)13-6-5-11(10-12(13)16-15)22(20,21)17-7-1-2-8-17/h5-6,10,14H,1-4,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFCMDIFLDALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.